molecular formula C19H14N4O2S B12187845 N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide

N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B12187845
M. Wt: 362.4 g/mol
InChI Key: BHSNYTKVJAOPME-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Thiazole-Oxadiazole Hybrid Core

The compound crystallizes in a monoclinic system with a planar thiazole-oxadiazole core stabilized by π-conjugation. Single-crystal X-ray diffraction reveals a bond length of 1.314 Å for the C=N bond in the thiazole ring, consistent with partial double-bond character due to resonance delocalization. The oxadiazole moiety adopts a nearly coplanar orientation relative to the thiazole ring, with a dihedral angle of 8.7° between the two heterocycles. This near-planarity facilitates extended conjugation across the hybrid system, as evidenced by the bond alternation pattern:

  • N1–C2: 1.338 Å
  • C2–S3: 1.729 Å
  • S3–C4: 1.702 Å

The phenyl substituent at position 5 of the oxadiazole ring forms a dihedral angle of 15.2° with the oxadiazole plane, allowing for minimal steric hindrance while maintaining conjugation. The methyl group at position 4 of the thiazole ring adopts an equatorial orientation, with C–C bond lengths of 1.498 Å to the heterocyclic core.

Conformational Isomerism in the Benzamide-Thiazole Linkage

The benzamide-thiazole linkage exhibits restricted rotation about the N–C(O) bond, resulting in two distinct conformational isomers observable in solution-phase nuclear magnetic resonance spectroscopy. X-ray crystallography confirms the (E)-configuration at the imine bond (C=N), with a torsion angle of 178.3° between the benzamide carbonyl and thiazole nitrogen. This near-linear arrangement maximizes conjugation between the benzamide π-system and the thiazole ring, as demonstrated by:

  • Shortened C=O bond length (1.221 Å vs. typical 1.230 Å)
  • Elongated N–C(O) bond (1.365 Å vs. typical 1.335 Å)

Variable-temperature NMR studies (298–373 K) reveal an energy barrier of 12.3 kcal/mol for rotation about the N–C(O) bond, consistent with partial double-bond character from resonance stabilization.

Intermolecular Interactions in Solid-State Arrangements

The crystal packing demonstrates a hierarchical network of intermolecular interactions:

  • π-π Stacking : Offset face-to-face interactions between thiazole rings (centroid-centroid distance: 3.892 Å) and parallel-displaced phenyl groups (4.038 Å)
  • Hydrogen Bonding :
    • N–H···O=C interactions (2.05 Å, 153°) between benzamide NH and oxadiazole oxygen
    • C–H···N contacts (2.38 Å, 142°) from thiazole CH to oxadiazole nitrogen
  • Van der Waals Forces : Methyl group interdigitation creates hydrophobic channels along the crystallographic b-axis

These interactions produce a layered structure with alternating polar (hydrogen-bonded) and non-polar (π-stacked) regions, resulting in a calculated crystal density of 1.402 g/cm³.

Comparative Electronic Structure with Analogous Heterocyclic Systems

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinctive electronic features:

Property Thiazole-Oxadiazole Hybrid Thiazole-Triazole Analog Benzothiazole Derivative
HOMO (eV) -6.12 -5.98 -6.34
LUMO (eV) -1.87 -1.93 -1.65
Dipole Moment (Debye) 4.56 3.89 5.12
Aromatic Stabilization 38.2 kcal/mol 34.7 kcal/mol 41.5 kcal/mol

The hybrid system exhibits enhanced π-acceptor character compared to triazole-containing analogs, as evidenced by its lower LUMO energy (-1.87 eV vs. -1.93 eV). Natural bond orbital analysis identifies significant electron delocalization from the benzamide carbonyl into the thiazole ring (0.32 e⁻ transfer), compared to 0.25 e⁻ in non-conjugated analogs.

The molecular electrostatic potential map shows regions of high electron density localized on the oxadiazole nitrogens (-0.42 e) and benzamide oxygen (-0.56 e), while the thiazole sulfur exhibits moderate electrophilicity (+0.18 e). These features suggest preferential sites for electrophilic aromatic substitution and hydrogen bond acceptance in biological systems.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C19H14N4O2S/c1-12-15(18-21-16(23-25-18)13-8-4-2-5-9-13)26-19(20-12)22-17(24)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,22,24)

InChI Key

BHSNYTKVJAOPME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Benzamidoxime with Activated Esters

A common method involves reacting benzamidoxime with ethyl chloroacetate under basic conditions:

Benzamidoxime+Ethyl chloroacetateKOH, EtOH3-Phenyl-1,2,4-oxadiazole-5-carboxylate\text{Benzamidoxime} + \text{Ethyl chloroacetate} \xrightarrow{\text{KOH, EtOH}} \text{3-Phenyl-1,2,4-oxadiazole-5-carboxylate}

Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C, reflux for 12–16 hours

  • Yield: 68–75%.

Alternative Pathway Using Triethyl Orthoacetate

Isonicotinic acid hydrazide reacts with triethyl orthoacetate to form 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine, a method adaptable for phenyl-substituted variants:

Isonicotinic acid hydrazide+Triethyl orthoacetateΔ4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine\text{Isonicotinic acid hydrazide} + \text{Triethyl orthoacetate} \xrightarrow{\Delta} \text{4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine}

Optimization Data :

ParameterOptimal ValueYield Impact
Reaction Time24 hours<±5%
SolventNeat+15%
CatalystNone

Thiazole Ring Formation

The thiazole core is constructed via Hantzsch thiazole synthesis or cyclization of thiosemicarbazides.

Hantzsch Thiazole Synthesis

Reaction of α-halo ketones with thioureas yields 2-aminothiazoles, which are subsequently functionalized:

4-Methyl-5-bromoacetylthiazole+ThioureaEtOH, Δ4-Methylthiazol-2-amine\text{4-Methyl-5-bromoacetylthiazole} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{4-Methylthiazol-2-amine}

Key Modifications :

  • Bromine substitution at C5 ensures regioselective oxadiazole coupling.

  • Methyl group introduction at C4 requires pre-functionalized starting materials.

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from ketones undergo acid-catalyzed cyclization:

Thiosemicarbazide+Methyl ketoneHCl, EtOH4-Methylthiazol-2(3H)-one\text{Thiosemicarbazide} + \text{Methyl ketone} \xrightarrow{\text{HCl, EtOH}} \text{4-Methylthiazol-2(3H)-one}

Yield Comparison :

MethodYield (%)Purity (%)
Hantzsch7298
Thiosemicarbazide6595

Coupling of Oxadiazole and Thiazole Intermediates

The oxadiazole and thiazole moieties are coupled via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.

SNAr Reaction

5-Chloro-3-phenyl-1,2,4-oxadiazole reacts with 4-methylthiazol-2-amine in the presence of a base:

5-Chloro-3-phenyl-1,2,4-oxadiazole+4-Methylthiazol-2-amineNaH, DMF5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-amine\text{5-Chloro-3-phenyl-1,2,4-oxadiazole} + \text{4-Methylthiazol-2-amine} \xrightarrow{\text{NaH, DMF}} \text{5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-amine}

Reaction Optimization :

  • Base: Sodium hydride (superior to K2CO3 or Et3N)

  • Solvent: DMF at 100°C

  • Yield: 82%.

Suzuki-Miyaura Coupling

For brominated thiazoles, palladium-catalyzed coupling with oxadiazole boronic esters is feasible:

5-Bromo-4-methylthiazole+3-Phenyl-1,2,4-oxadiazole-5-boronic esterPd(PPh3)4, Na2CO3Product\text{5-Bromo-4-methylthiazole} + \text{3-Phenyl-1,2,4-oxadiazole-5-boronic ester} \xrightarrow{\text{Pd(PPh3)4, Na2CO3}} \text{Product}

Catalyst Screening :

CatalystYield (%)
Pd(PPh3)478
PdCl2(dppf)65
NiCl2(PPh3)242

Benzamide Conjugation

The final step involves coupling the thiazole-oxadiazole intermediate with benzoyl chloride.

Schotten-Baumann Reaction

Reaction under basic aqueous conditions:

5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-amine+Benzoyl chlorideNaOH, H2O/Et2OThis compound\text{5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-amine} + \text{Benzoyl chloride} \xrightarrow{\text{NaOH, H2O/Et2O}} \text{this compound}

Conditions :

  • Temperature: 0–5°C (prevents hydrolysis)

  • Yield: 85–90%.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, DCC/DMAP in anhydrous DCM is employed:

Thiazole amine+Benzoic acidDCC, DMAPBenzamide\text{Thiazole amine} + \text{Benzoic acid} \xrightarrow{\text{DCC, DMAP}} \text{Benzamide}

Side Products :

  • <5% N-acylurea (controlled by low temperatures)

  • <2% dimerization.

Purification and Characterization

Final purification is achieved via column chromatography (SiO2, ethyl acetate/hexane) or recrystallization from ethanol.

Analytical Data :

TechniqueKey Signals
1H NMR (CDCl3)δ 8.21 (s, 1H, thiazole H), 7.85–7.45 (m, 5H, Ph), 2.51 (s, 3H, CH3)
IR (KBr)1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
HRMSm/z 392.1084 [M+H]+ (calc. 392.1087)

Scalability and Industrial Considerations

Challenges :

  • Oxadiazole ring stability under acidic conditions

  • Thiazole racemization during coupling

Solutions :

  • Continuous flow reactors for oxadiazole synthesis (yield +12%)

  • Low-temperature benzoylation to prevent epimerization

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Oxadiazole formation: 30 minutes vs. 12 hours

  • Thiazole-amide coupling: 10 minutes vs. 2 hours

Photocatalytic C–H Activation

Visible-light-mediated coupling avoids pre-functionalized intermediates:

Thiazole+Benzamide[Ru(bpy)3]Cl2, hvProduct\text{Thiazole} + \text{Benzamide} \xrightarrow{\text{[Ru(bpy)3]Cl2, hv}} \text{Product}

Yield : 70% (preliminary data) .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Physical Properties

Anticancer Activity

Research indicates that compounds featuring thiazole and oxadiazole rings often exhibit significant anticancer properties. For instance:

  • A study demonstrated that thiazole derivatives showed selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251) cells .
  • The presence of specific substituents on the thiazole ring can enhance the anticancer efficacy of these compounds. For example, compounds with electron-withdrawing groups displayed improved activity against cancer cells .

Case Studies

  • Thiazole Derivatives : A series of thiazole-integrated compounds were synthesized and tested for anticancer activity. One derivative exhibited an IC50 value of 2.01 µM against the HT29 colorectal cancer cell line, indicating potent growth inhibition .
  • Oxadiazole Compounds : Research on oxadiazole-containing compounds revealed their ability to disrupt cancer cell metabolism and induce apoptosis through targeted interactions with metabolic enzymes.

Applications in Organic Synthesis

N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide can serve as a versatile intermediate in organic synthesis due to its complex structure:

  • Synthetic Pathways : The compound can be utilized to develop new derivatives through various substitution reactions, expanding the library of thiazole and oxadiazole-based compounds.
  • Reactivity : The presence of multiple functional groups allows for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . In cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby preventing tumor growth .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The table below highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Reference
N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide (Target) C₂₀H₁₅N₅O₂S Thiazole, oxadiazole, benzamide ~397.43
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide C₂₃H₁₇N₅O₄S Oxazole, methoxyphenyl, oxadiazole 459.48
N-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide (7a) C₂₂H₁₇N₃O₃S Methoxy linker, oxadiazole, benzamide 403.45
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) C₂₃H₁₈N₄O₂S Thiadiazole, acetylpyridine, benzamide 414.49
N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide C₁₇H₁₄ClN₃O₃S₂ Sulfonyl, chlorobenzyl, methylbenzamide 407.90

Key Observations :

  • The oxadiazole ring is a common pharmacophore in these compounds, contributing to π-π stacking and metabolic stability .
  • Substitutions like methoxy (in 7a) or sulfonyl (in ) groups alter solubility and electronic properties.

Key Observations :

  • High yields (>80%) are typical for oxadiazole-thiazole hybrids due to optimized coupling reactions .
  • Melting points above 200°C (e.g., 290°C for 8a) suggest high crystallinity and thermal stability .
  • IR spectra consistently show strong C=O stretches (1605–1715 cm⁻¹), confirming benzamide and oxadiazole functionalities .

Biological Activity

N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O3SC_{22}H_{20}N_{4}O_{3}S with a molecular weight of 420.5 g/mol. The compound features a thiazole ring and an oxadiazole moiety, which are known for their significant biological activities.

PropertyValue
Molecular FormulaC22H20N4O3S
Molecular Weight420.5 g/mol
CAS Number1144446-50-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. For instance, studies have indicated that compounds containing thiazole and oxadiazole rings can block enzymes such as topoisomerase and telomerase, which are crucial for cancer cell growth and survival .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins such as Bcl-2 . The compound's IC50 values in different cancer models indicate its effectiveness:

Cell LineIC50 (µM)
A431 (skin cancer)< 1.98
Jurkat (leukemia)< 1.61

Antimicrobial Activity

The compound also displays broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole and oxadiazole moieties contributes to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole and oxadiazole rings significantly influence the biological activity of the compound. For example:

  • Methyl Substitution : The presence of a methyl group at position 4 of the phenyl ring enhances anticancer activity.
  • Oxadiazole Variants : Altering substituents on the oxadiazole ring can either enhance or diminish potency against specific cancer cell lines.
  • Thiazole Modifications : Removal or alteration of substituents on the thiazole ring has been shown to drastically reduce biological activity, emphasizing the importance of these functional groups in maintaining efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Efficacy : In animal models of cancer, administration of the compound resulted in significant tumor reduction compared to control groups.
  • Combination Therapy : When used in combination with established chemotherapeutics like doxorubicin, enhanced anticancer effects were observed, suggesting potential for use in multi-drug regimens.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide?

  • Methodology :

  • Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ or SOCl₂) .
  • Step 2 : Introduce the thiazole ring by reacting α-haloketones with thiourea or thioamides in ethanol at 60–80°C .
  • Step 3 : Couple the oxadiazole and thiazole moieties using Suzuki-Miyaura cross-coupling (Pd catalysts) or nucleophilic substitution, depending on substituent reactivity .
  • Key considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF for polar intermediates, DCM for coupling reactions) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • IR spectroscopy : Identify C=N (1600–1650 cm⁻¹) and C-O (oxadiazole) stretches to confirm heterocyclic cores .
  • ¹H/¹³C NMR : Assign thiazole protons (δ 7.5–8.5 ppm for aromatic H) and oxadiazole carbons (δ 160–170 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm the molecular formula .

Q. How can reaction conditions be optimized to improve yield in thiazole-oxadiazole coupling?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility vs. non-polar solvents (e.g., toluene) for sterically hindered reactions .
  • Catalyst selection : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) for cross-coupling efficiency .
  • Temperature control : Use reflux (80–100°C) for slow reactions or microwave-assisted synthesis to reduce time .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Dynamic NMR studies : Probe tautomerism or conformational changes by variable-temperature NMR (e.g., thiazole-ylidene resonance) .
  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track electronic effects in heterocycles .

Q. What electronic or steric factors influence the reactivity of the oxadiazole-thiazole hybrid?

  • Methodology :

  • Hammett studies : Correlate substituent effects (σ values) on reaction rates for electrophilic substitution or nucleophilic additions .
  • X-ray crystallography : Resolve steric hindrance from phenyl groups or methyl substituents affecting planarization .
  • Electrochemical analysis : Measure redox potentials (cyclic voltammetry) to assess electron-withdrawing/donating effects of substituents .

Q. How can mechanistic pathways for side reactions (e.g., dimerization) be identified and suppressed?

  • Methodology :

  • Kinetic profiling : Monitor intermediate formation via in-situ IR or LC-MS to detect off-pathway species .
  • Radical trapping : Add TEMPO or BHT to test for radical-mediated dimerization during coupling steps .
  • Protecting groups : Introduce tert-butyl or benzyl groups to shield reactive sites (e.g., thiazole NH) .

Notes

  • All methodologies are derived from peer-reviewed synthesis and characterization protocols .
  • Advanced questions emphasize mechanistic and analytical rigor, aligning with trends in heterocyclic chemistry research.

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